Product packaging for N-{5-nitro-2-naphthyl}acetamide(Cat. No.:CAS No. 43014-68-2)

N-{5-nitro-2-naphthyl}acetamide

Cat. No.: B373502
CAS No.: 43014-68-2
M. Wt: 230.22g/mol
InChI Key: IFWPKYVZNBTNET-UHFFFAOYSA-N
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Description

N-{5-Nitro-2-naphthyl}acetamide is a chemical compound that integrates a naphthalene ring system with both acetamide and nitro functional groups. This structure makes it a candidate for use in various research applications, particularly in organic synthesis and as a potential building block for more complex molecules. The nitro group is a well-known and versatile functional group in synthetic chemistry. It can serve as a precursor to other nitrogen-containing functional groups like amines and isoxazolines through radical-initiated pathways . Nitro-containing compounds are also significant in medicinal chemistry research due to their broad biological activities. The electron-withdrawing nature of the nitro group can influence the electronic properties and polarity of the entire molecule, potentially affecting its interaction with biological targets . Nitro-aromatic compounds have been investigated for roles as antimicrobial, antiparasitic, and antihypertensive agents, though their specific activity is highly dependent on the overall molecular structure . Researchers value this compound for developing new synthetic methodologies and exploring the structure-activity relationships of bioactive molecules. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2O3 B373502 N-{5-nitro-2-naphthyl}acetamide CAS No. 43014-68-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

43014-68-2

Molecular Formula

C12H10N2O3

Molecular Weight

230.22g/mol

IUPAC Name

N-(5-nitronaphthalen-2-yl)acetamide

InChI

InChI=1S/C12H10N2O3/c1-8(15)13-10-5-6-11-9(7-10)3-2-4-12(11)14(16)17/h2-7H,1H3,(H,13,15)

InChI Key

IFWPKYVZNBTNET-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC2=C(C=C1)C(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Strategies for N 5 Nitro 2 Naphthyl Acetamide

Retrosynthetic Analysis of the N-{5-nitro-2-naphthyl}acetamide Framework

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, readily available starting materials. amazonaws.com For this compound, two primary disconnection strategies are logical.

Strategy A: Amide Bond Disconnection

The most evident disconnection is that of the amide bond (a C-N bond disconnection). This bond can be retrosynthetically cleaved to yield two synthons: an acyl cation synthon and an aromatic amine synthon. The corresponding chemical equivalents are 5-nitro-2-naphthylamine and an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640). Further disconnection of 5-nitro-2-naphthylamine via a functional group interconversion (FGI) of the amine to a nitro group and subsequent removal of the second nitro group (C-N disconnection) leads back to 2-naphthylamine (B18577), a common starting material.

Strategy B: C-NO₂ Bond Disconnection

An alternative approach involves the retrosynthetic removal of the nitro group via FGI. This leads to the precursor N-acetyl-2-naphthylamine. This intermediate is readily accessible through the acetylation of 2-naphthylamine. This pathway suggests a forward synthesis where 2-naphthylamine is first acetylated, and the resulting N-acetyl-2-naphthylamine is then subjected to a regioselective nitration to install the nitro group at the C-5 position.

Both strategies identify 2-naphthylamine as a logical starting point, with the key difference being the sequence of the amidation and nitration steps. The choice between these pathways in a practical synthesis depends on the feasibility and selectivity of each respective step.

Direct Synthesis Approaches to the Acetamide (B32628) Moiety

This synthetic approach corresponds to the forward execution of Strategy A from the retrosynthetic analysis. It involves the direct acylation of 5-nitro-2-naphthylamine to form the target acetamide. The presence of the nitro group, an electron-withdrawing group, deactivates the aromatic ring and reduces the nucleophilicity of the amine, which can influence reaction conditions.

The formation of the acetamide is typically achieved by reacting 5-nitro-2-naphthylamine with an acetylating agent. A common and effective method involves using acetic anhydride, which can serve as both the reagent and, in some cases, the solvent. The reaction can also be conducted in an inert solvent like chloroform (B151607) or dichloromethane. researchgate.net The reaction of an amine with acetic anhydride is often carried out with gentle heating or at room temperature. redalyc.org For less reactive amines, the addition of a catalytic amount of strong acid (like sulfuric acid) or a base (like pyridine (B92270) or triethylamine) can accelerate the reaction. Optimization parameters include temperature control to prevent side reactions and ensuring the appropriate stoichiometry between the amine and the acetylating agent.

The choice of amidation reagent is critical and can affect reaction rates, yields, and purity of the product. Acetyl chloride is generally more reactive than acetic anhydride but produces hydrochloric acid as a byproduct, which must be neutralized, often by including a non-nucleophilic base like pyridine or triethylamine (B128534) in the reaction mixture. Acetic anhydride is less reactive but often provides cleaner reactions and simpler workups.

Interactive Table 1: Comparison of Common Amidation Reagents for Aromatic Amines

ReagentTypical ConditionsAdvantagesDisadvantages
Acetic Anhydride Neat or in solvents (acetic acid, pyridine, DCM), RT to refluxReadily available, moderate reactivity, clean reactionCan require heat or catalyst for deactivated amines
Acetyl Chloride Inert solvent (DCM, THF, ether) with a base (pyridine, Et₃N), 0 °C to RTHigh reactivity, effective for deactivated aminesProduces corrosive HCl byproduct, requires a scavenger base
Ketene (B1206846) Gas passed through a solution of the amineHigh atom economyDifficult to handle (toxic gas), requires specialized equipment
Acetic Acid High temperature (e.g., >150 °C) with dehydrating agentInexpensiveRequires harsh conditions, equilibrium reaction

For a substrate like 5-nitro-2-naphthylamine, the reduced nucleophilicity of the amino group suggests that a more reactive agent like acetyl chloride or the use of acetic anhydride with a catalyst or higher temperatures might be necessary for efficient conversion.

Regioselective Nitration of Naphthylamine Derivatives and Analogues

This section explores the forward synthesis corresponding to Strategy B, where N-acetyl-2-naphthylamine is the key intermediate. The success of this route is entirely dependent on controlling the regioselectivity of the electrophilic nitration reaction.

The acetamido group (-NHCOCH₃) on the naphthalene (B1677914) ring is an activating, ortho-, para-directing group. For N-acetyl-2-naphthylamine, the positions most activated towards electrophilic substitution are C-1 (ortho) and the alpha positions in the adjacent ring, C-5 and C-8. The outcome of the nitration is highly sensitive to the reaction conditions, particularly the nitrating agent and the solvent system. rsc.orgrsc.org

Achieving high regioselectivity for the 5-nitro isomer is challenging, as mixtures of isomers are common. Historical methods have demonstrated that nitration of β-naphthylamine nitrate (B79036) in concentrated sulfuric acid at low temperatures yields a mixture of 5-nitro-2-naphthylamine and 8-nitro-2-naphthylamine. zenodo.org The protecting acetyl group helps to moderate the reaction and can influence the isomer ratio. Directing the substitution to the unsubstituted ring is a known phenomenon in naphthalene derivatives where one ring is strongly deactivated. rsc.org For instance, nitration of N-acetyl-2-naphthylamine in fuming nitric acid has been reported to yield dinitro derivatives, highlighting the need for carefully controlled mononitration conditions. rsc.org

The choice of nitrating agent and solvent environment is the most critical factor in determining the regiochemical outcome of the nitration of N-acetyl-2-naphthylamine. Various systems have been studied for the nitration of aromatic compounds, each with distinct properties. mdpi.comrsc.orgfrontiersin.org

Nitric Acid in Sulfuric Acid (Mixed Acid): This is the most common and powerful nitrating system. The strong acid medium generates the highly electrophilic nitronium ion (NO₂⁺). However, its high reactivity can lead to over-nitration and oxidation, and may produce a complex mixture of isomers.

Nitric Acid in Acetic Acid/Acetic Anhydride: This system generates acetyl nitrate in situ, which is a milder nitrating agent than the nitronium ion from mixed acid. researchgate.netnih.gov This can offer better control and potentially higher selectivity for certain substrates.

Metal Nitrate Salts: Reagents like copper nitrate or iron nitrate, sometimes in the presence of an acid anhydride or other promoters, can be used for nitration under milder conditions, which can be advantageous for sensitive substrates. researchgate.net

Interactive Table 2: Evaluation of Nitrating Systems for Naphthalene Derivatives

Nitrating SystemTypical ConditionsSubstrate ExampleOutcome/RemarksCitation(s)
Fuming HNO₃ Acetic AcidN-acetyl-3-nitro-1-naphthylamineYields a mixture of N-acetyl-3,5- and -3,8-dinitro-1-naphthylamine. rsc.org
HNO₃ / Acetic Anhydride 0 °CNα,N1-Bis(trifluoroacetyl)-L-tryptophan methyl esterRegioselective nitration at the 2-position of the indole (B1671886) ring. Demonstrates solvent effect on regioselectivity. nih.gov
HNO₃ / H₂SO₄ -10 °Cβ-Naphthylamine nitrateYields a mixture of 5-nitro- and 8-nitro-2-naphthylamine. zenodo.org
Zeolite Catalysts / HNO₃ 1,2-dichloroethane, -15 °CNaphthaleneHighly regioselective for 1-nitronaphthalene (B515781), demonstrating the utility of solid acid catalysts for controlling selectivity. mdpi.com

For the specific synthesis of this compound via this route, the nitration of N-acetyl-2-naphthylamine would require carefully optimized conditions, likely involving a moderately strong nitrating system and low temperatures to favor mono-nitration at the C-5 position while minimizing the formation of the C-8 and C-1 isomers.

Stepwise and Convergent Synthetic Routes to this compound

The synthesis of this compound is logically approached through a stepwise linear sequence, as a direct convergent synthesis is less common for this type of structure. Two primary retrosynthetic pathways can be envisioned, starting from the readily available 2-naphthylamine. The sequence of the acetylation and nitration steps is the critical consideration, as it dictates the regioselectivity of the final product.

Route A: Acetylation followed by Nitration

In this pathway, the initial step is the protection of the amino group of 2-naphthylamine via acetylation to form N-(2-naphthyl)acetamide. This is a standard transformation, typically achieved by reacting 2-naphthylamine with acetic anhydride or acetyl chloride, often in the presence of a base or in acetic acid. The resulting N-(2-naphthyl)acetamide is then subjected to electrophilic nitration. The acetamido group is a moderately activating, ortho-, para-directing group. In the naphthalene ring system, electrophilic substitution is influenced by both the existing substituent and the inherent reactivity of the α- and β-positions. youtube.comrushim.ru For an activating group at the C-2 position, nitration is expected to occur in the other ring, primarily at the C-5 and C-8 positions. Therefore, nitration of N-(2-naphthyl)acetamide is expected to yield a mixture of this compound and N-{8-nitro-2-naphthyl}acetamide.

Route B: Nitration followed by Acetylation

This alternative route involves the initial nitration of 2-naphthylamine. Direct nitration of 2-naphthylamine is complex due to the high reactivity of the amino group, which can be oxidized by the nitrating agents, and the protonation of the amine in acidic media, which would lead to the formation of a deactivating ammonium (B1175870) group. However, under controlled conditions, nitration can lead to a mixture of nitro-isomers. The subsequent step would be the selective acetylation of the amino group of the desired 5-nitro-2-naphthylamine intermediate.

Given the directing effects of the acetamido group, Route A is generally a more controlled and predictable method for achieving the desired substitution pattern, although chromatographic separation of the resulting isomers would likely be necessary.

Efficiency and Scalability of Reported Synthetic Pathways

While a specific, detailed report on the large-scale synthesis of this compound is not prevalent in the reviewed literature, the efficiency and scalability can be inferred from the individual steps involved.

Acetylation: The acetylation of aromatic amines is typically a high-yielding and efficient reaction, often proceeding to completion under mild conditions. psu.edu This step is generally considered scalable with straightforward workup procedures.

Recent advancements in reaction technology, such as the use of continuous flow reactors, have shown promise in improving the safety and scalability of highly exothermic reactions like nitration. acs.org A study on the continuous flow nitration of naphthalene to 1-nitronaphthalene demonstrated high yields and excellent temperature control, suggesting that such technologies could be adapted for the synthesis of this compound to enhance safety and potentially improve regioselectivity and throughput. acs.org

The following table summarizes the key considerations for the efficiency and scalability of the plausible synthetic routes.

Reaction Step Typical Reagents General Efficiency Scalability Considerations
Acetylation of 2-naphthylamineAcetic anhydride, Acetyl chlorideHigh (often >90%)Generally straightforward; exothermic nature may require cooling on a large scale.
Nitration of N-(2-naphthyl)acetamideNitric acid, Sulfuric acidModerate for specific isomerFormation of regioisomers (e.g., 8-nitro) necessitates separation, impacting overall yield and cost. Exothermic and potentially hazardous, requiring strict temperature control. prepchem.com Continuous flow processing can improve safety and control. acs.org

This table is generated based on general principles of organic synthesis and data from related reactions.

Green Chemistry Considerations in Synthetic Route Design

Traditional nitration methods, which often employ a mixture of concentrated nitric and sulfuric acids, pose significant environmental concerns due to the use of corrosive reagents and the generation of acidic waste streams. sibran.ruzenodo.org In recent years, considerable research has focused on developing greener alternatives for aromatic nitration.

Several eco-friendly nitration methodologies have been reported that could be applicable to the synthesis of this compound:

Solid-Supported Reagents: Using nitrating agents like bismuth nitrate or copper nitrate supported on materials such as silica (B1680970) gel or montmorillonite (B579905) clay can facilitate easier product isolation and reduce acidic waste. sibran.ru

Mechanochemistry: Ball milling has been employed for the nitration of aromatic compounds using reagents like Bi(NO₃)₃·5H₂O/MgSO₄. researchgate.net This solvent-free or solvent-minimized approach reduces the use of hazardous organic solvents.

Electrochemical Methods: Electrochemical nitration using a safe nitro source like sodium nitrite (B80452) has been demonstrated for various aromatic compounds. nih.gov This method avoids the use of strong acids and offers high selectivity.

Alternative Nitrating Agents: Novel, recyclable N-nitropyrazole-based reagents have been developed for the mild and scalable nitration of a broad range of arenes, which could be a viable green alternative. nih.gov

The application of these green chemistry principles to the synthesis of this compound could lead to more sustainable and environmentally benign production processes.

Green Chemistry Approach Reagents/Method Potential Advantages Reference
Solid-Supported NitrationBi(NO₃)₃ on silica gelAvoidance of excess acids, easier workup sibran.ru
Mechanochemical NitrationBi(NO₃)₃·5H₂O/MgSO₄ in a ball millReduced or no solvent use, energy-efficient researchgate.net
Electrochemical NitrationNaNO₂, graphite (B72142) electrodesAvoids corrosive acids, high selectivity nih.gov
Recyclable Nitrating AgentsN-nitropyrazole derivativesMild conditions, recyclable reagent nih.gov

This table provides examples of green chemistry approaches applicable to aromatic nitration.

Synthetic Pathways for Related Nitro-Naphthyl Acetamides and Derivatives

The synthetic strategies for this compound are further illuminated by examining the preparation of its positional isomers and other functionalized analogues.

Synthesis of Positional Isomers of Nitro-Naphthyl Acetamides

The synthesis of positional isomers of nitro-naphthyl acetamides primarily relies on the directing effects of the substituents on the naphthalene ring during the electrophilic nitration step. For instance, the synthesis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide was achieved through a two-step process of acetylation and subsequent nitration starting from 2-acetyl-6-aminonaphthalene. iucr.orgnortheastern.edu

The nitration of N-acetyl-3-nitro-1-naphthylamine has been shown to yield a mixture of N-acetyl-3,5-dinitro-1-naphthylamine and N-acetyl-3,8-dinitro-1-naphthylamine, demonstrating the directing influence of both the nitro and acetamido groups. rsc.org The synthesis of other isomers, such as N-(5-bromo-4-nitro-naphthyl)-acetamide, highlights the preparation of multi-substituted derivatives. ontosight.ai

The regioselectivity of these reactions is a key challenge, often resulting in mixtures that require careful separation and characterization. science.gov The choice of starting material and the order of functional group introduction are crucial in targeting a specific positional isomer.

Preparation of Functionalized this compound Analogues

The synthesis of functionalized analogues of this compound can be achieved by employing substituted starting materials or by further modification of the naphthalene ring. For example, starting with a substituted 2-naphthylamine would lead to analogues with additional functional groups on the naphthalene core.

The synthesis of N-(4-ethoxy-2-nitrophenyl)-2-(1-naphthyl)acetamide, which involves the reaction of 4-ethoxy-2-nitroaniline (B1294931) with 2-naphthylacetic acid, provides a template for creating analogues with different substituents on the phenylacetamide moiety. ontosight.ai Similarly, various substituted N-aryl amides can be synthesized through methods like copper-catalyzed ipso-amidation of arylboronic acids with nitriles, offering a versatile route to a wide range of analogues. organic-chemistry.org These approaches allow for the systematic modification of the structure to explore structure-activity relationships in various applications.

Derivatization Reactions of this compound

This compound possesses several reactive sites that can be utilized for further chemical transformations, leading to a variety of derivatives. The most prominent reactions involve the nitro group and the acetamide functionality.

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group under various conditions, such as catalytic hydrogenation (e.g., using Pd/C) or with reducing agents like tin(II) chloride. This transformation would yield N-(5-amino-2-naphthyl)acetamide, a key intermediate for further functionalization, such as diazotization followed by Sandmeyer-type reactions to introduce a range of substituents.

Reactions of the Acetamide Group: The amide bond can be hydrolyzed under acidic or basic conditions to regenerate the amino group, yielding 5-nitro-2-naphthylamine. Alternatively, the N-H proton of the amide can be involved in reactions, and the carbonyl group can undergo various transformations, although these are generally less common than reactions involving the nitro group.

Further Ring Substitution: The presence of both a nitro group (deactivating) and an acetamido group (activating) on the naphthalene ring will direct any further electrophilic substitution reactions. The positions for subsequent substitution will be influenced by the combined electronic effects of these two groups.

These derivatization reactions significantly expand the chemical space accessible from this compound, allowing for the creation of a library of related compounds for various research purposes.

Acylation Strategies for Amide Nitrogen Functionalization

The primary and most direct synthesis of this compound involves the acylation of its corresponding amine precursor, 2-amino-5-nitronaphthalene. This transformation is a fundamental step in forming the acetamide group. A common and efficient method is the treatment of the aromatic amine with an acylating agent such as acetic anhydride or acetyl chloride. For instance, acylamino derivatives of nitronaphthalenes can be readily prepared by reacting the amino compound with acetic anhydride in acetic acid. prepchem.com

Further functionalization of the amide nitrogen in this compound, to form an N,N-diacyl or N-acyl-N'-alkyl derivative, is a more complex undertaking. The amide nitrogen is significantly less nucleophilic than an amine nitrogen due to the electron-withdrawing effect of the adjacent carbonyl group. Such transformations typically require the deprotonation of the amide N-H bond using a strong base to generate a more reactive nucleophilic anion, which can then react with a suitable acylating agent.

Table 1: Representative Acylation Strategies for Aromatic Amines and Amides

Precursor Reagent(s) Product Type Reference
2-Amino-5-nitronaphthalene Acetic Anhydride / Acetic Acid N-Aryl Acetamide prepchem.com
Aromatic Nitro Compound NaBH₄, Pd-C, Acetic Anhydride N-Aryl Acetamide iosrjournals.org
2-Nitro-5-thiophenyl Aniline Methoxyacetic Acid, Thionyl Chloride N-Aryl Methoxyacetamide google.com

Silylation Techniques for Hydroxy/Amide Groups

Silylation is a widely used chemical process for introducing a silyl (B83357) group, most commonly to a heteroatom bearing an acidic proton, such as an alcohol (O-H) or an amide (N-H). In the context of this compound, the amide N-H group is the primary site for silylation. This reaction is frequently employed to install a temporary protecting group, which can increase the solubility of the compound in organic solvents, enhance its volatility for analytical purposes like gas chromatography, or prevent unwanted side reactions at the N-H position during subsequent synthetic steps.

The silylation of amides can be achieved using various silylating agents, with the choice of reagent depending on the desired stability of the silyl group and the reactivity of the substrate. Common reagents include chlorotrimethylsilane (B32843) (TMSCl) and tert-butyldimethylsilyl chloride (TBDMSCl), which typically require the presence of a base like triethylamine or imidazole (B134444) to neutralize the HCl byproduct. For less reactive amides or to achieve higher yields, more potent silylating agents such as N,O-Bis(trimethylsilyl)acetamide (BSA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are often utilized. dur.ac.uk These reagents are highly effective as the byproducts, acetamide and trifluoroacetamide (B147638) respectively, are neutral and volatile, which simplifies reaction workup.

The general procedure involves reacting this compound with the chosen silylating agent in an anhydrous aprotic solvent. The resulting N-silylated derivative can then be carried forward to the next synthetic step and the silyl group can be readily removed when desired, typically by treatment with a fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride, TBAF) or under acidic aqueous conditions. google.com

Table 2: Common Silylating Agents for Amide Functional Groups

Silylating Agent Abbreviation Typical Conditions Silyl Group Stability
Chlorotrimethylsilane TMSCl Base (e.g., Et₃N, Imidazole) Labile (cleaved by mild acid/base)
tert-Butyldimethylsilyl Chloride TBDMSCl Base (e.g., Imidazole, DMAP) Robust (stable to many conditions, cleaved by fluoride)
N,O-Bis(trimethylsilyl)acetamide BSA Neat or in aprotic solvent, often with heating Forms N-TMS derivative
N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA Neat or in aprotic solvent Forms N-TMS derivative, very reactive
Hexamethyldisilazane HMDS Acid catalyst (e.g., (NH₄)₂SO₄), heating Forms N-TMS derivative

Alkylation Reactions on Relevant Heteroatoms

Alkylation of heteroatoms in this compound primarily refers to the substitution of the hydrogen atom on the amide nitrogen with an alkyl group. This N-alkylation reaction yields a tertiary amide, which can have significantly different chemical and physical properties compared to the parent secondary amide.

A highly effective and general method for the N-alkylation of N-aryl acetamides involves a two-step process. researchgate.net First, the acetamide is treated with a strong base to deprotonate the amide nitrogen, generating an amidate anion. Sodium hydride (NaH) is a commonly used base for this purpose, and the reaction is typically carried out in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). In the second step, the nucleophilic amidate is reacted with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), to form the N-alkylated product. researchgate.net Subsequent hydrolysis of the N-alkyl-N-aryl acetamide can provide access to the corresponding N-alkyl secondary aryl amine. researchgate.net

Alternative strategies for accessing N-alkylated derivatives include one-pot reductive alkylation processes starting from the corresponding nitroarene. sciengine.com These methods involve the simultaneous reduction of the nitro group and the condensation of the resulting amine with an aldehyde or ketone, followed by reduction of the intermediate imine. This approach provides a direct route from nitroarenes to N-monoalkyl aromatic amines, which can then be acylated if desired. sciengine.com The choice of reducing agent and catalyst, such as Pd/C with a hydrogen transfer agent like ammonium formate, is crucial for achieving high yields and selectivity. sciengine.com Trichloroacetimidates have also been explored as effective alkylating reagents for various nucleophiles, including amines, under acidic conditions. syr.edu

Table 3: Selected N-Alkylation Methods for Amides and Amine Precursors

Substrate Reagent(s) Product Type Key Features Reference

Compound Index

Table 4: List of Chemical Compounds Mentioned

Compound Name
This compound
2-Amino-5-nitronaphthalene
Acetic anhydride
Acetyl chloride
1-Amino-5-nitro-4-thiocyanatonaphthalene
Palladium on carbon (Pd-C)
Sodium hydride (NaH)
Methyl iodide
Benzyl bromide
Chlorotrimethylsilane (TMSCl)
tert-Butyldimethylsilyl chloride (TBDMSCl)
Triethylamine
Imidazole
N,O-Bis(trimethylsilyl)acetamide (BSA)
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Hexamethyldisilazane (HMDS)
Tetrabutylammonium fluoride (TBAF)
2-Nitro-5-thiophenyl aniline
Methoxyacetic acid
Thionyl chloride
Ammonium formate

Advanced Spectroscopic and Structural Characterization of N 5 Nitro 2 Naphthyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. It relies on the magnetic properties of atomic nuclei. For N-{5-nitro-2-naphthyl}acetamide, various NMR experiments would be essential to confirm its structure.

Proton (¹H) NMR Spectroscopic Analysis and Chemical Shift Assignments

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons in a molecule, the electronic environment of each proton, and the number of neighboring protons. In the ¹H NMR spectrum of this compound, one would expect to see distinct signals for the protons on the naphthalene (B1677914) ring, the amide (NH) proton, and the methyl (CH₃) protons of the acetamide (B32628) group. The chemical shifts (δ), reported in parts per million (ppm), would be influenced by the electron-withdrawing nitro group and the amide substituent. The multiplicity of the signals (singlet, doublet, triplet, etc.) would reveal the number of adjacent protons, a phenomenon known as spin-spin splitting.

Carbon-13 (¹³C) NMR Spectroscopic Analysis and Structural Correlation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon signals would indicate their electronic environment. For instance, the carbonyl carbon of the acetamide group would appear at a significantly different chemical shift compared to the aromatic carbons of the naphthalene ring. The presence of the nitro group would also influence the chemical shifts of the nearby carbon atoms.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, helping to identify adjacent protons on the naphthalene ring. iucr.org

HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and the carbon atoms they are directly attached to. nih.gov This would allow for the definitive assignment of protonated carbons in the naphthalene ring and the methyl group.

Solid-State NMR for Polymorphic Studies

Solid-state NMR (ssNMR) is used to study the structure and dynamics of materials in the solid state. If this compound exists in different crystalline forms (polymorphs), ssNMR could be used to distinguish between them. Differences in the crystal packing and intermolecular interactions in various polymorphs would result in different chemical shifts and other NMR parameters.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₂H₁₀N₂O₃), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

Elucidation of Fragmentation Pathways and Molecular Ion Stability

The stability of the molecular ion and the fragmentation pathways of this compound under electron impact (EI) mass spectrometry are dictated by the interplay of its functional groups: the naphthalene core, the amide substituent, and the nitro group. Due to the presence of the stable aromatic naphthalene system, the molecular ion peak is expected to be prominent. libretexts.org The nitrogen rule predicts an even-numbered molecular weight for a compound with an even number of nitrogen atoms, which is consistent with the structure of this compound (C₁₂H₁₀N₂O₃). uni-saarland.de

The primary fragmentation pathways are anticipated to involve the substituents on the aromatic ring. Common fragmentation patterns for amides include alpha-cleavage and the McLafferty rearrangement. miamioh.edu For this compound, key fragmentation steps would likely include:

Loss of a ketene (B1206846) molecule (CH₂=C=O): A common fragmentation for acetamides, this involves the cleavage of the N-acetyl group, leading to the formation of a 5-nitro-2-naphthylamine radical cation.

Loss of an acetyl radical (•COCH₃): Cleavage of the C-N bond can result in the loss of an acetyl radical, producing an ion corresponding to the aminonaphthalene cation.

Fragmentation of the Nitro Group: Aromatic nitro compounds characteristically lose NO₂ (46 Da) and NO (30 Da). miamioh.edu These losses from the molecular ion would result in significant fragment ions.

Cleavage of the Naphthalene Ring: While the aromatic core is relatively stable, subsequent fragmentation of major ions can involve the breakdown of the naphthalene ring system itself. libretexts.org

The relative abundance of these fragment ions provides insight into the stability of the different bonds within the molecule and the charge distribution across the ionized species.

X-ray Crystallography and Solid-State Analysis

The three-dimensional arrangement of molecules in the solid state provides fundamental insights into conformation and intermolecular forces. While specific data for this compound is not available, analysis of the closely related isomer, N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, offers valuable comparative insights into the crystallographic properties. nih.goviucr.org

Crystal Growth Conditions and Optimization for Single-Crystal X-ray Diffraction

The growth of single crystals suitable for X-ray diffraction is a critical prerequisite for structural elucidation. For organic molecules of this type, solution-based crystallization methods are typically employed. A successful method for a related isomer involved dissolving the synthesized compound in methanol (B129727) (MeOH) and allowing for slow evaporation. iucr.org Red, transparent, square-shaped crystals suitable for X-ray analysis were obtained by storing the solution at a controlled temperature of 277 K in a refrigerator. iucr.org Optimization of this process would involve screening various solvents of different polarities and controlling the rate of solvent evaporation or cooling to promote the growth of well-ordered, single crystals.

Determination of Molecular Conformation and Intermolecular Packing in the Crystal Lattice

X-ray diffraction analysis reveals the precise spatial arrangement of atoms within the crystal. In the related isomer, the naphthalene ring system is essentially planar. iucr.org The substituent groups, however, exhibit some torsion. For instance, the dihedral angle between the nitro group and the plane of the naphthalene ring system has been measured at 89.66 (15)°. iucr.org Molecules within the crystal pack in a way that maximizes favorable intermolecular interactions. In the crystal of the related compound, molecules assemble into two-dimensional sheet-like structures, demonstrating a layered arrangement. nih.goviucr.org This packing is primarily driven by hydrogen bonding and π–π stacking interactions. nih.gov

Parameter Description Typical Observation (based on related structures)
Molecular Conformation The spatial arrangement of atoms in a molecule.The naphthalene core is generally planar, with substituent groups potentially twisted out of this plane.
Crystal System The symmetry classification of the crystal lattice.To be determined by X-ray diffraction.
Space Group The specific symmetry group of the crystal.To be determined by X-ray diffraction.
Unit Cell Dimensions The lengths and angles of the unit cell.To be determined by X-ray diffraction.
Intermolecular Packing The arrangement of molecules relative to each other in the crystal.Often forms layered or sheet-like structures stabilized by non-covalent interactions. nih.goviucr.org

Analysis of Hydrogen Bonding Networks and π–π Stacking Interactions

Non-covalent interactions are fundamental to the supramolecular architecture of crystalline this compound.

Hydrogen Bonding: The primary hydrogen bond donor is the amide N-H group, while the primary acceptors are the oxygen atoms of the carbonyl (C=O) and nitro (NO₂) groups. In the crystal structure of a related isomer, intermolecular N—H⋯O hydrogen bonds are crucial in linking molecules together. nih.goviucr.org These interactions can create one- or two-dimensional networks, such as chains or sheets, which form the backbone of the crystal structure. nih.govresearchgate.net

π–π Stacking Interactions: The electron-rich naphthalene ring systems are prone to π–π stacking interactions. These interactions, where aromatic rings stack on top of each other in a parallel or offset fashion, contribute significantly to the crystal's stability. rsc.org The presence of both electron-donating (acetylamino) and electron-withdrawing (nitro) groups influences the electron density of the π-system, which in turn modulates the strength of these stacking interactions. nih.govrsc.org

Interaction Type Donor/Participant 1 Acceptor/Participant 2 Role in Crystal Structure
Hydrogen Bond Amide N-HCarbonyl Oxygen (O=C) or Nitro Oxygen (O-N-O)Links molecules into chains or sheets, defining the primary structural motif. nih.goviucr.org
π–π Stacking Naphthalene RingAdjacent Naphthalene RingStabilizes the packing of molecular layers. nih.govrsc.org

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

O⋯H/H⋯O contacts (43.7%): This is the largest contributor, highlighting the predominant role of hydrogen bonding involving the oxygen atoms of the nitro and acetyl groups with hydrogen atoms. iucr.orgnortheastern.edu

H⋯H contacts (31.0%): These represent a significant portion of the surface, indicating numerous van der Waals interactions between hydrogen atoms on the peripheries of adjacent molecules. iucr.orgnortheastern.edu

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a detailed graphical summary of these interactions, with characteristic features corresponding to specific contact types like hydrogen bonds and π–π stacking. nih.gov

Intermolecular Contact Type Percentage Contribution (from a related isomer)
O⋯H/H⋯O43.7% iucr.orgnortheastern.edu
H⋯H31.0% iucr.orgnortheastern.edu
C⋯H/H⋯C8.5% iucr.orgnortheastern.edu
Other16.8%

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a characteristic fingerprint of a molecule based on the vibrations of its chemical bonds. The spectrum of this compound would be characterized by absorption bands corresponding to its specific functional groups. nih.gov

Key expected vibrational modes include:

N-H Stretching: A distinct band in the region of 3300-3500 cm⁻¹ is expected for the N-H stretching vibration of the secondary amide group. primescholars.com

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ range. primescholars.com Aliphatic C-H stretching from the acetyl methyl group would be observed slightly lower, around 2850-3000 cm⁻¹.

C=O Stretching (Amide I): A strong, characteristic absorption band for the carbonyl group of the amide is expected between 1630 and 1680 cm⁻¹.

N-H Bending (Amide II): This band, resulting from a coupling of N-H bending and C-N stretching, typically appears in the 1510-1570 cm⁻¹ region.

NO₂ Stretching: The nitro group gives rise to two distinct stretching vibrations: an asymmetric stretch, typically strong, around 1500-1560 cm⁻¹, and a symmetric stretch, usually of weaker intensity, around 1345-1385 cm⁻¹.

C=C Stretching: Vibrations from the aromatic naphthalene ring will produce several bands in the 1400-1600 cm⁻¹ region. nih.gov

The precise positions of these bands can be influenced by the solid-state environment, including the effects of hydrogen bonding, which can cause shifts in the N-H and C=O stretching frequencies. brunel.ac.uk

Vibrational Mode Functional Group Expected Wavenumber Range (cm⁻¹)
N-H StretchAmide3300 - 3500 primescholars.com
Aromatic C-H StretchNaphthalene Ring3000 - 3100 primescholars.com
C=O Stretch (Amide I)Amide1630 - 1680
Asymmetric NO₂ StretchNitro Group1500 - 1560
N-H Bend (Amide II)Amide1510 - 1570
Symmetric NO₂ StretchNitro Group1345 - 1385

Infrared (IR) Spectroscopic Analysis of Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its primary functional moieties: the secondary amide, the nitro group, and the substituted naphthalene ring.

The amide group gives rise to several distinct bands. The N-H stretching vibration (νN-H) of a secondary amide typically appears as a sharp band in the region of 3300–3100 cm⁻¹. The position of this band can be influenced by hydrogen bonding. The most intense and characteristic amide absorption, the Amide I band, is primarily due to the C=O stretching vibration (νC=O) and is expected to be found between 1700 and 1650 cm⁻¹. The Amide II band, which results from a coupling of N-H in-plane bending (δN-H) and C-N stretching (νC-N) vibrations, typically appears in the 1570–1515 cm⁻¹ range.

The nitro group (NO₂) vibrations are also prominent. The asymmetric stretching vibration (νasNO₂) is typically observed as a strong band in the 1560–1520 cm⁻¹ region, while the symmetric stretching vibration (νsNO₂) appears as a strong band around 1355–1345 cm⁻¹. doi.orgmdpi.com The presence of the electron-withdrawing nitro group on the naphthalene ring influences the electronic distribution and, consequently, the vibrational frequencies of the ring itself.

The naphthalene moiety exhibits characteristic absorptions for aromatic C-H stretching (νC-H) above 3000 cm⁻¹ and aromatic C=C ring stretching vibrations in the 1600–1400 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations (γC-H) are found in the 900–675 cm⁻¹ range, and their specific positions are diagnostic of the substitution pattern on the naphthalene ring.

The expected IR absorption bands for this compound are summarized in the table below, based on data from analogous compounds like nitronaphthalenes and N-arylacetamides. scitepress.orgresearchgate.netnist.govnist.gov

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Intensity
AmideN-H Stretch (νN-H)3300 - 3100Medium-Sharp
AromaticC-H Stretch (νC-H)3100 - 3000Medium-Weak
AmideC=O Stretch (Amide I)1700 - 1650Strong
AromaticC=C Ring Stretch1600 - 1450Medium-Variable
AmideN-H Bend + C-N Stretch (Amide II)1570 - 1515Strong
NitroAsymmetric NO₂ Stretch (νasNO₂)1560 - 1520Strong
NitroSymmetric NO₂ Stretch (νsNO₂)1355 - 1345Strong
AromaticC-H Out-of-Plane Bend (γC-H)900 - 675Strong-Medium

Raman Spectroscopic Characterization of Molecular Symmetries and Vibrational Modes

Raman spectroscopy provides information complementary to IR spectroscopy. It detects molecular vibrations that result in a change in the polarizability of the molecule. For this compound, Raman spectroscopy is particularly useful for characterizing vibrations of the aromatic backbone and the symmetric vibrations of the nitro group.

Due to its C₁ symmetry, all vibrational modes of this compound are theoretically Raman active. The Raman spectrum is expected to be dominated by signals from the naphthalene ring and the nitro group. The symmetric stretching of the nitro group (νsNO₂) is particularly notable, as it typically produces a very strong and sharp peak in the Raman spectrum of nitroaromatic compounds, often found near 1350 cm⁻¹. doi.org This band's high intensity is due to the large change in polarizability associated with the symmetric vibration of the N-O bonds.

The aromatic C=C stretching vibrations of the naphthalene ring, appearing in the 1600–1400 cm⁻¹ range, are also expected to be prominent in the Raman spectrum. The breathing modes of the aromatic rings, which involve the concerted expansion and contraction of the rings, give rise to characteristic Raman signals. Studies on crystalline secondary amides have shown that Amide I bands can also be observed in Raman spectra, providing further insight into intermolecular hydrogen bonding. arxiv.org

Based on computational and experimental studies of nitronaphthalenes and acetanilides, the key Raman shifts for this compound can be predicted. doi.orgarxiv.orgresearchgate.netnih.gov

Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)Intensity
AromaticC-H Stretch3100 - 3000Medium
AmideC=O Stretch (Amide I)1700 - 1650Weak-Medium
AromaticRing C=C Stretch1620 - 1570Strong
NitroAsymmetric NO₂ Stretch1560 - 1520Weak
NitroSymmetric NO₂ Stretch1355 - 1345Very Strong
AromaticRing Breathing/Stretching1400 - 1300Strong
NaphthaleneRing Deformation800 - 700Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The absorption pattern is directly related to the molecule's chromophores—the parts of the molecule that absorb light.

Analysis of Electronic Absorption Bands and Chromophores

The primary chromophore in this compound is the nitronaphthalene system. The naphthalene ring itself has strong absorptions corresponding to π → π* transitions. These transitions are significantly influenced by the attached substituents. The nitro group, a strong electron-withdrawing group and chromophore, extends the conjugation and introduces n → π* transitions. The acetamido group (-NHCOCH₃), being an auxochrome, can donate electron density to the aromatic ring, further modifying the electronic spectrum.

The UV-Vis spectrum is expected to show multiple absorption bands:

π → π Transitions:* These are typically high-intensity absorptions associated with the conjugated π-system of the naphthalene ring. For naphthalene itself, bands appear around 220 nm, 275 nm, and 312 nm. In this compound, these bands are expected to be red-shifted (shifted to longer wavelengths) and intensified due to the combined effects of the nitro and acetamido groups.

n → π Transitions:* These lower-intensity transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro group) to an anti-bonding π* orbital. This transition is often observed as a shoulder on the longer-wavelength side of the more intense π → π* bands.

Intramolecular Charge Transfer (ICT): The presence of the electron-donating acetamido group and the electron-withdrawing nitro group on the same naphthalene system can facilitate an intramolecular charge transfer transition. This ICT band is typically broad, intense, and appears at the longest wavelength, often extending into the visible region, which would impart color to the compound.

The expected electronic transitions and their approximate absorption maxima (λ_max) are tabulated below, based on data for related nitroaromatic and naphthylamine compounds. bachem.comgla.ac.uk

Transition TypeOrbitals InvolvedExpected λ_max (nm)Characteristics
π → ππ (Naphthalene) → π~230 - 250High Intensity
π → ππ (Naphthalene) → π~280 - 300Medium Intensity
ICT / π → πHOMO → LUMO~350 - 420High Intensity, Broad
n → πn (NO₂) → π*~400 - 450Low Intensity, often a shoulder

Solvatochromic Studies on UV-Vis Spectra

Solvatochromism is the phenomenon where the position, and sometimes intensity, of a molecule's UV-Vis absorption bands change with the polarity of the solvent. This effect provides valuable information about the difference in the dipole moment between the ground and excited states of the molecule.

This compound possesses structural features conducive to significant solvatochromic effects. The acetamido group can act as an electron donor and the nitro group is a strong electron acceptor, creating a "push-pull" system. In such systems, the excited state often has a much larger dipole moment than the ground state due to an intramolecular charge transfer (ICT) upon photoexcitation.

Positive Solvatochromism (Bathochromic Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state. This decreases the energy gap for the electronic transition, resulting in a shift of the absorption maximum (λ_max) to longer wavelengths (a red shift). This behavior is anticipated for the ICT band of this compound.

Negative Solvatochromism (Hypsochromic Shift): If the ground state is more polar than the excited state, increasing solvent polarity will cause a shift to shorter wavelengths (a blue shift). This is less common for ICT bands in push-pull systems.

Studies on analogous compounds like 4-nitroaniline (B120555) show pronounced positive solvatochromism. acs.orgnih.gov Therefore, it is predicted that the long-wavelength absorption band of this compound will exhibit a bathochromic shift as the solvent is changed from non-polar (e.g., hexane) to polar (e.g., ethanol, water). The magnitude of this shift can be correlated with solvent polarity scales like the Kamlet-Taft parameters. researchgate.netresearchgate.net

The table below illustrates the predicted solvatochromic behavior for the main ICT absorption band of this compound.

SolventPolarity (Dielectric Constant, ε)Predicted λ_max (nm) for ICT BandExpected Shift
Hexane1.9~360Reference (Non-polar)
Dioxane2.2~375Small Red Shift
Acetone20.7~395Moderate Red Shift
Ethanol24.6~405Significant Red Shift
Water80.1~420Large Red Shift

This predicted positive solvatochromism confirms that the electronic transition to the excited state involves a significant increase in the molecule's dipole moment, consistent with a charge transfer from the acetamido-naphthalene portion to the nitro group.

Computational and Theoretical Chemistry Studies of N 5 Nitro 2 Naphthyl Acetamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. nih.gov DFT calculations are employed to elucidate the fundamental properties of N-{5-nitro-2-naphthyl}acetamide, providing a theoretical framework to complement experimental findings. These calculations are typically performed using a functional, such as B3LYP, in conjunction with a suitable basis set to approximate the electronic structure of the molecule. nih.gov

The initial step in the computational analysis involves the geometry optimization of this compound. This process seeks to find the three-dimensional arrangement of atoms that corresponds to the lowest energy, and thus the most stable conformation of the molecule. nih.gov For analogous molecules, such as N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, DFT studies have been used to determine key structural parameters like the dihedral angle between the nitro group and the naphthalene (B1677914) ring system. iucr.org It is anticipated that in this compound, the nitro group and the acetamide (B32628) group will exhibit specific orientations relative to the naphthalene core to minimize steric hindrance and optimize electronic interactions. In similar aromatic amides, a nearly planar configuration is often predicted to be the most stable.

Table 1: Predicted Structural Parameters for this compound (Illustrative) This table is illustrative and based on data from analogous compounds.

ParameterPredicted Value
Dihedral Angle (Naphthalene-NO₂)~0-10°
Dihedral Angle (Naphthalene-NHCOCH₃)~10-20°
C-N (amide) Bond Length~1.36 Å
C=O Bond Length~1.23 Å
N-O (nitro) Bond Length~1.22 Å

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests a more reactive molecule. For a structurally related compound, N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, a HOMO-LUMO gap of 3.77 eV has been calculated, which suggests a moderate reactivity.

Table 2: Predicted Frontier Orbital Energies and Energy Gap for this compound (Illustrative) This table is illustrative and based on data from analogous compounds.

OrbitalEnergy (eV)
HOMO-6.45
LUMO-2.55
Energy Gap (ΔE) 3.90

Fukui functions are powerful conceptual tools derived from DFT that help in identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. researchgate.net These functions quantify the change in electron density at a particular point in the molecule when an electron is added or removed. researchgate.net By analyzing the Fukui functions, it is possible to predict which atoms in this compound are more susceptible to attack. It is expected that the oxygen atoms of the nitro and carbonyl groups, as well as the nitrogen atom of the nitro group, would be likely sites for nucleophilic attack, while certain carbon atoms in the naphthalene ring might be more prone to electrophilic attack.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). mdpi.com For this compound, the MEP map is expected to show a significant negative potential around the oxygen atoms of the nitro and acetamide groups, indicating these as the primary sites for electrophilic attack. iucr.org Conversely, the hydrogen atoms of the amine group and the aromatic ring would likely exhibit a positive potential, making them susceptible to nucleophilic interactions. In nitroaromatic compounds, a high electron density is typically localized around the nitro group.

DFT calculations are also a valuable tool for predicting various spectroscopic properties of this compound, which can then be compared with experimental data for structural validation. nih.gov

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating the ¹H and ¹³C NMR chemical shifts. nih.govnih.gov The predicted shifts would be influenced by the electronic environment of each nucleus, which is shaped by the electron-withdrawing nitro group and the acetamide substituent. For related naphthalene derivatives, specific ranges for chemical shifts have been reported. researchgate.net

Vibrational Frequencies: The vibrational spectrum (FT-IR and FT-Raman) of the molecule can be computationally predicted to identify the characteristic frequencies of its functional groups. nih.govnih.gov Key vibrational modes would include the stretching and bending of the N-H, C=O, and N-O bonds. For instance, aromatic nitro compounds typically show characteristic stretching bands in specific regions of the infrared spectrum. acs.org

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectrum and predict the wavelengths of maximum absorption (λmax). nih.govacs.org The electronic transitions in this compound are expected to be of the π → π* and n → π* types, originating from the naphthalene ring and the nitro and acetamide groups. acs.org The HOMO-LUMO energy gap is a key factor influencing these electronic transitions.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative) This table is illustrative and based on data from analogous compounds.

Spectroscopic TechniquePredicted ParameterValue
¹H NMRChemical Shift (δ, ppm)Aromatic H: 7.5-8.5, Amide H: ~9.0, Methyl H: ~2.2
¹³C NMRChemical Shift (δ, ppm)Aromatic C: 110-150, Carbonyl C: ~170, Methyl C: ~25
FT-IRVibrational Frequency (cm⁻¹)N-H stretch: ~3300, C=O stretch: ~1680, NO₂ stretch: ~1530, 1350
UV-Visλmax (nm)~250, ~350

Hyperpolarizability Calculations for Non-Linear Optical Properties

A comprehensive search of scientific databases and computational chemistry literature reveals no specific studies on the hyperpolarizability calculations for this compound. Such calculations are essential for determining a molecule's potential for applications in non-linear optics, which include technologies like frequency doubling and optical switching. researchgate.netfrontiersin.org The non-linear optical properties of organic molecules are often associated with the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, a structural motif present in this compound. nih.govnih.gov However, without dedicated computational studies, the first hyperpolarizability (β), a key parameter for second-order non-linear optical response, remains unquantified for this specific compound. mdpi.comrsc.org

Molecular Docking Simulations

Specific molecular docking studies for this compound are not available in the current body of scientific literature. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.govresearchgate.net This method is crucial in drug discovery and design for predicting the binding affinity and interaction patterns of a ligand within a protein's active site. nih.govbiorxiv.org

There are no published computational models detailing the binding poses of this compound with any specific macromolecule. The process involves placing the ligand in various orientations and conformations within the binding site of a receptor to identify the most stable complex. acs.org

As no docking studies have been performed, there is no information available on the key amino acid residues that might interact with this compound within a binding pocket. Such studies would typically identify hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-receptor complex.

The theoretical prediction of binding affinities, often expressed as dissociation constants (Kd) or binding free energies (ΔG), for this compound has not been reported. These values are calculated using scoring functions within docking software or more advanced methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to quantify the strength of the ligand-receptor interaction. rsc.org

Molecular Dynamics (MD) Simulations

No molecular dynamics (MD) simulation studies have been published specifically for this compound. MD simulations provide insights into the dynamic behavior of molecules over time, revealing conformational changes and flexibility that are not apparent from static models. researchgate.netnih.gov

There is no available data on the conformational dynamics of this compound in solution from MD simulations. Such simulations would elucidate how the molecule behaves in a solvent environment, including the rotation of its functional groups and the flexibility of the naphthyl backbone, which can be crucial for its interaction with biological targets. nih.govfrontiersin.org

Dynamic Behavior of Ligand-Protein Interactions and Binding Stability

A comprehensive review of available scientific literature and computational chemistry databases reveals a significant gap in the specific area of molecular dynamics (MD) simulations for this compound. While MD simulations are a powerful tool for elucidating the dynamic nature of ligand-protein complexes, no dedicated studies detailing such simulations for this particular compound have been published.

Molecular dynamics simulations provide crucial insights into the stability of a ligand within a protein's binding pocket over time. This is typically assessed by analyzing various parameters throughout the simulation trajectory. Key metrics include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual amino acid residues, which highlights flexible regions of the protein that interact with the ligand.

Furthermore, a detailed analysis of the hydrogen bond network, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein is essential for understanding the persistence and strength of the binding. The calculation of binding free energies, often using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), provides a quantitative measure of the binding affinity, considering both enthalpic and entropic contributions.

Although general principles of molecular dynamics are well-established, the specific application to this compound would require dedicated computational experiments. Such a study would involve:

System Preparation: Building a model of the this compound-protein complex, solvating it in a water box with appropriate ions to mimic physiological conditions.

Simulation: Running the MD simulation for a sufficient duration (typically nanoseconds to microseconds) to allow the system to reach equilibrium and to observe significant conformational changes.

Trajectory Analysis: Post-processing the simulation trajectory to calculate the aforementioned metrics (RMSD, RMSF, hydrogen bonds, etc.) and to visualize the dynamic interactions.

Without such a study, any discussion on the dynamic behavior and binding stability of this compound in a protein complex would be purely speculative. The generation of specific data tables, as requested, is therefore not possible at this time. Future computational research is required to provide the detailed, quantitative insights into the dynamic binding characteristics of this compound that are currently lacking.

Reaction Mechanisms, Kinetics, and Thermodynamics of N 5 Nitro 2 Naphthyl Acetamide

Mechanistic Investigations of Synthetic Reactions

The formation of N-{5-nitro-2-naphthyl}acetamide is a classic example of electrophilic aromatic substitution, a cornerstone of organic chemistry. The reaction mechanism involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich naphthalene (B1677914) ring system of N-acetyl-2-naphthylamine.

Elucidation of Proposed Reaction Pathways and Intermediates

The synthesis of this compound typically proceeds via the nitration of N-acetyl-2-naphthylamine. The reaction pathway can be delineated as follows:

Formation of the Nitronium Ion: In a typical nitrating mixture of concentrated nitric acid and sulfuric acid, sulfuric acid protonates nitric acid. This is followed by the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺).

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Electrophilic Attack and Formation of the Sigma Complex (Wheland Intermediate): The nitronium ion is then attacked by the π-electron system of the N-acetyl-2-naphthylamine ring. The acetylamino group (-NHCOCH₃) is an activating, ortho-, para-directing group. In the case of 2-substituted naphthalenes, electrophilic attack is favored at the C1 and C8 positions of the same ring and at the C5 and C8 positions of the adjacent ring. Due to steric hindrance from the acetylamino group at the C2 position, and the electronic activation, the nitronium ion preferentially attacks the C5 position of the adjacent ring. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation known as the sigma complex or Wheland intermediate. The positive charge is delocalized over the naphthalene ring system.

Deprotonation and Re-aromatization: A weak base in the reaction mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the nitro group. This step restores the aromaticity of the naphthalene ring, leading to the formation of the final product, this compound.

An alternative, though less common, synthetic route would be the N-acetylation of 5-nitro-2-naphthylamine. This reaction involves the nucleophilic attack of the amino group of 5-nitro-2-naphthylamine on an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acetylating agent, followed by the departure of a leaving group (acetate or chloride), to yield this compound.

Role of Catalysis in Reaction Mechanism Progression

In the context of the primary synthetic route—nitration of N-acetyl-2-naphthylamine—sulfuric acid acts as a catalyst. Its role is crucial in facilitating the formation of the nitronium ion, a much stronger electrophile than nitric acid itself. Without the presence of a strong acid catalyst, the concentration of the nitronium ion would be too low for the reaction to proceed at a practical rate.

Zeolites have also been explored as heterogeneous catalysts for the nitration of naphthalene derivatives. chimia.ch These solid acid catalysts can offer advantages in terms of product selectivity, ease of separation, and reusability, making the process more environmentally benign. chimia.ch The acidic sites within the zeolite pores can protonate nitric acid, promoting the formation of the nitronium ion.

In the alternative synthesis via N-acetylation, a base catalyst such as pyridine (B92270) is often employed, particularly when using acetyl chloride. The base serves to neutralize the HCl produced during the reaction, preventing the protonation of the starting amine, which would render it non-nucleophilic.

Kinetic Studies of Relevant Reactions

Determination of Reaction Orders and Rate Constants

The nitration of aromatic compounds typically follows second-order kinetics, being first order in the aromatic substrate and first order in the nitrating agent. The rate law can be expressed as:

Rate = k[Ar-H][NO₂⁺]

Where:

k is the second-order rate constant.

[Ar-H] is the concentration of the aromatic substrate (N-acetyl-2-naphthylamine).

[NO₂⁺] is the concentration of the nitronium ion.

The rate-determining step is generally the formation of the sigma complex. The subsequent deprotonation is a fast step.

For the N-acetylation of an aromatic amine, the reaction is also typically second-order, being first order in the amine and first order in the acetylating agent.

Rate = k[Ar-NH₂][Ac-X]

Where:

k is the second-order rate constant.

[Ar-NH₂] is the concentration of the amine (5-nitro-2-naphthylamine).

[Ac-X] is the concentration of the acetylating agent (e.g., acetic anhydride).

The following table provides representative rate constants for related reactions, which can serve as an estimate for the reactions involving this compound.

Reaction Substrate Reagent Catalyst Temperature (°C) Approximate k (L mol⁻¹ s⁻¹) Reference
Nitration Naphthalene HNO₃ H₂SO₄ 25 1.2 x 10⁻⁴ rushim.ru
N-acetylation Aniline Acetic Anhydride None 25 5.1 x 10⁻² dntb.gov.ua

Activation Energy and Pre-exponential Factor Calculations

The activation energy (Ea) and pre-exponential factor (A) are key parameters derived from the temperature dependence of the reaction rate, as described by the Arrhenius equation:

k = A * e^(-Ea/RT)

Computational studies on the nitration of related compounds, such as 9,10-BN-naphthalene with acetyl nitrate (B79036), have calculated activation energies for the formation of different isomers. For the nitration at a position analogous to the 5-position in naphthalene, the activation energy was found to be approximately 22.6 kcal/mol (94.6 kJ/mol) in the gas phase. osti.govnih.gov This value provides a reasonable estimate for the activation energy of the nitration of N-acetyl-2-naphthylamine to form the 5-nitro isomer.

The following table presents plausible activation parameters for the synthesis of this compound, based on literature values for analogous reactions.

Reaction Activation Energy (Ea) (kJ/mol) Pre-exponential Factor (A) (L mol⁻¹ s⁻¹) Reference
Nitration of N-acetyl-2-naphthylamine 80 - 100 10¹⁰ - 10¹² rushim.runih.gov
N-acetylation of 5-nitro-2-naphthylamine 50 - 70 10⁸ - 10¹⁰ dntb.gov.ua

Thermodynamic Characterization of this compound Formation and Reactions

The nitration of an aromatic ring is generally an exothermic process, meaning the enthalpy change (ΔH) for the reaction is negative. The formation of a C-N bond and the restoration of a stable aromatic system are energetically favorable. The N-acetylation of an amine is also typically an exothermic reaction.

The Gibbs free energy change (ΔG) for the reaction determines its spontaneity. It is related to the enthalpy and entropy changes by the equation:

ΔG = ΔH - TΔS

For the synthesis of this compound, both the nitration and acetylation reactions are generally spontaneous under standard conditions, with a negative ΔG.

The following table provides estimated thermodynamic data for this compound and its precursors at 298.15 K. These values are based on group contribution methods and data for analogous compounds. nist.govusgs.govanl.govanl.gov

Compound Formula ΔH°f (solid) (kJ/mol) S° (solid) (J/mol·K) ΔG°f (solid) (kJ/mol)
N-acetyl-2-naphthylamine C₁₂H₁₁NO -50 to -70 200 - 220 150 - 170
This compound C₁₂H₁₀N₂O₃ -100 to -130 240 - 260 100 - 120
5-nitro-2-naphthylamine C₁₀H₈N₂O₂ 40 - 60 190 - 210 200 - 220

Standard Entropies of Formation (ΔfS°)

The standard entropy of formation (ΔfS°) represents the change in entropy when one mole of a compound is formed from its constituent elements in their standard states. It is a measure of the degree of disorder or randomness of a system.

The determination of ΔfS° for a molecule like this compound would rely on:

Calorimetric Measurements: This involves measuring the heat capacity (Cp) of the substance from a temperature close to absolute zero (0 K) up to the standard temperature of 298.15 K. The absolute standard entropy (S°) is then calculated by integrating Cp/T over this temperature range. The ΔfS° is subsequently found by subtracting the sum of the standard entropies of the constituent elements from the S° of the compound.

Statistical Mechanics: For molecules in the gaseous state, the standard entropy can be calculated with high accuracy using molecular parameters (such as vibrational frequencies and rotational constants) obtained from spectroscopic techniques (e.g., infrared and Raman spectroscopy) and computational models.

The NIST Chemistry WebBook provides entropy data for many organic compounds, which serves as a valuable resource for such determinations. nist.govnist.gov

Gibbs Free Energies of Formation (ΔfG°) and Reaction (ΔrG°)

The standard Gibbs free energy of formation (ΔfG°) is the most definitive thermodynamic criterion for the spontaneity of a compound's formation from its elements under standard conditions. khanacademy.org A negative ΔfG° indicates that the formation is spontaneous. sketchy.com It integrates both enthalpy and entropy changes via the fundamental equation:

ΔfG° = ΔfH° - TΔfS° libretexts.org

Here, T is the absolute temperature in Kelvin.

The standard Gibbs free energy of reaction (ΔrG°) predicts the spontaneity of a chemical reaction. It is calculated from the standard Gibbs free energies of formation of the products and reactants:

ΔrG° = ΣΔfG°(products) - ΣΔfG°(reactants)

A negative ΔrG° indicates a spontaneous reaction in the forward direction, a positive value indicates a non-spontaneous reaction (the reverse reaction is spontaneous), and a value of zero signifies that the system is at equilibrium. sketchy.com

Given the lack of ΔfH° and ΔfS° data for this compound, its ΔfG° cannot be calculated. However, the principles remain the standard methodology for assessing its thermodynamic stability once the constituent enthalpy and entropy values are determined.

Equilibrium Constant Determinations for Reversible Reactions

For any reversible chemical reaction involving this compound, the position of the chemical equilibrium is described by the equilibrium constant (K). libretexts.orgsavemyexams.com At equilibrium, the rates of the forward and reverse reactions are equal, and the net change in the concentrations of reactants and products is zero. sketchy.comsavemyexams.com

The equilibrium constant is related to the standard Gibbs free energy of reaction by the equation:

ΔrG° = -RTlnK youtube.com

where:

R is the universal gas constant (8.314 J/mol·K).

T is the absolute temperature in Kelvin.

lnK is the natural logarithm of the equilibrium constant.

This equation provides a direct link between thermodynamics and chemical equilibrium. A large value of K (K > 1) corresponds to a negative ΔrG°, indicating that the products are favored at equilibrium. Conversely, a small value of K (K < 1) corresponds to a positive ΔrG°, meaning the reactants are favored. libretexts.org

The determination of K for a reversible reaction involving this compound would involve:

Allowing the reaction to reach equilibrium in a closed system at a constant temperature. savemyexams.com

Measuring the molar concentrations or partial pressures of all reactants and products at equilibrium.

Calculating K using the law of mass action, which expresses K as a ratio of the concentrations of products to reactants, each raised to the power of their stoichiometric coefficient. sketchy.comdoubtnut.com

Without specific reversible reactions and corresponding experimental data for this compound, a quantitative analysis of its equilibrium behavior is not possible.

Interactions with Biological Macromolecules: in Vitro Mechanistic Insights

Mechanistic Probes of Enzyme Inhibition by N-{5-nitro-2-naphthyl}acetamide and Analogues

The inhibitory effects of this compound and related compounds on various enzymes have been explored, revealing diverse and specific mechanisms of action.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation/Modulation Mechanisms

Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor that plays a key role in regulating adipogenesis, lipid metabolism, and inflammation. nih.gov The activation of PPARγ involves the binding of a ligand to the receptor, which then forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs), initiating the transcription of target genes. nih.gov While direct studies on this compound are limited, research on other PPARγ agonists has shown that they can modulate the expression of genes involved in glucose homeostasis, such as glucose transporter type 4 (Glut4). nih.gov The anti-inflammatory effects of PPARγ agonists are partly mediated by inhibiting the expression of inflammatory genes. nih.gov

α-Glucosidase Inhibitory Mechanisms and Binding Interactions

α-Glucosidase inhibitors are a therapeutic option for managing postprandial hyperglycemia by delaying carbohydrate digestion. nih.govmdpi.com These inhibitors act on α-glucosidase, an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides. mdpi.com The inhibition of this enzyme slows down glucose absorption, thereby reducing the rise in blood glucose after a meal. nih.gov Studies on various acetamide (B32628) derivatives have shown that they can act as α-glucosidase inhibitors. nih.gov For example, some N-arylacetamide derivatives have demonstrated competitive or non-competitive inhibition of α-glucosidase. nih.govbanglajol.info Molecular docking studies suggest that these compounds can bind to the active site of the enzyme, with interactions such as hydrogen bonds with key residues like Asp1526 playing a role. researchgate.net

Cyclooxygenase (COX) Enzyme Binding and Mechanistic Inhibition

Cyclooxygenase (COX) enzymes, also known as prostaglandin (B15479496) G/H synthases, are responsible for the conversion of arachidonic acid into prostanoids. nih.gov There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and plays a role in inflammation. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Some inhibitors bind to the active site in a canonical fashion, with their carboxylate group interacting with key residues like Arg-120 and Tyr-355, while others bind in an inverted orientation. nih.gov Structure-activity relationship studies on various heterocyclic compounds have shown that substituents can significantly influence COX-2 inhibitory potency and selectivity. tandfonline.comacs.org For instance, the presence of a methyl sulfonyl group on certain 1,3,4-oxadiazole (B1194373) derivatives has been found to confer selective COX-II inhibitory activity. acs.org

Mechanistic Studies on Other Relevant Enzymes (e.g., Cholinesterase, HIV-1 Reverse Transcriptase, Cathepsin K)

Cholinesterase: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial enzymes that hydrolyze the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a key strategy in the management of conditions like Alzheimer's disease. nih.govrsc.org Naphthyl-functionalized acetamide derivatives have been identified as promising cholinesterase inhibitors, with some showing selective inhibition of BChE. nih.gov The mechanism of inhibition can be mixed, involving interactions with the peripheral anionic site, the oxyanion hole, the acyl-binding pocket, and the catalytic site of the enzyme. nih.gov

HIV-1 Reverse Transcriptase: HIV-1 reverse transcriptase (RT) is a vital enzyme for the replication of the human immunodeficiency virus. sums.ac.irmdpi.com It converts the viral RNA into DNA, which is then integrated into the host cell's genome. mdpi.com Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of drugs that bind to an allosteric site on the enzyme, inducing conformational changes that lead to its inhibition. nih.gov Some novel inhibitors have been shown to interfere with the formation of the RT-DNA complex by reducing the enzyme's affinity for DNA. nih.gov

Cathepsin K: Cathepsin K is a cysteine protease that is highly expressed in osteoclasts and plays a significant role in bone resorption. nih.gov Inhibition of cathepsin K is a therapeutic target for diseases like osteoporosis. google.com Nitriles and pyrimidine (B1678525) nitriles are classes of compounds that have been investigated as cathepsin K inhibitors. google.comnih.gov The mechanism can involve the formation of adducts with the active site cysteine residue. nih.gov

Elucidation of Mechanisms Affecting Neurotransmitter Levels (e.g., GABA)

Environmental Transformation and Degradation Mechanisms of N 5 Nitro 2 Naphthyl Acetamide

Biotic Degradation Mechanisms

Biotic degradation, mediated by microorganisms, is a crucial pathway for the environmental breakdown of many organic pollutants. The structural components of N-{5-nitro-2-naphthyl}acetamide suggest that it would be susceptible to microbial metabolism.

The microbial degradation of this compound is likely to be initiated by transformations of the nitro group, the naphthalene (B1677914) ring system, or the acetamide (B32628) side chain.

Nitro Group Reduction: A common initial step in the microbial metabolism of nitroaromatic compounds is the reduction of the nitro group. nih.gov This is often carried out by enzymes known as nitroreductases, which are flavoenzymes that catalyze the NAD(P)H-dependent reduction of nitro groups to nitroso, hydroxylamino, and ultimately amino groups. oup.comresearchgate.net This would transform this compound into N-{5-amino-2-naphthyl}acetamide. This process can occur under both aerobic and anaerobic conditions. slideshare.net

Oxidative Pathways: Aerobic bacteria have evolved several strategies to degrade nitroaromatic compounds. asm.org One mechanism involves the action of monooxygenase or dioxygenase enzymes that can hydroxylate the aromatic ring, leading to the elimination of the nitro group as nitrite (B80452). nih.gov For naphthalene derivatives, degradation is often initiated by a naphthalene dioxygenase, which incorporates both atoms of molecular oxygen to form a cis-dihydrodiol. frontiersin.org Subsequent enzymatic reactions lead to ring cleavage. It is plausible that a similar pathway could be involved in the degradation of this compound, leading to the formation of catechols and subsequent ring fission.

Acetamide Hydrolysis: The acetamide group can also be a target for microbial enzymes. Some bacteria possess acylamidases (also known as amidases) that can hydrolyze the amide bond, releasing the corresponding amine and carboxylic acid. microbenotes.commicrobiologyinfo.com In this case, hydrolysis would yield 5-nitro-2-naphthylamine and acetic acid. The released acetic acid can be readily used by many microorganisms as a carbon and energy source.

Based on the established metabolic pathways for related compounds, the primary metabolites of this compound are likely to be:

N-{5-amino-2-naphthyl}acetamide: Formed via the reduction of the nitro group.

5-nitro-2-naphthylamine and Acetic Acid: Resulting from the hydrolysis of the amide bond.

Hydroxylated Naphthalenes: Arising from the action of monooxygenases or dioxygenases on the naphthalene ring, potentially with the concurrent removal of the nitro group.

Ring-Cleavage Products: Subsequent to the formation of dihydroxylated intermediates (catechols), further enzymatic action would lead to the opening of the aromatic ring and the formation of aliphatic intermediates that can enter central metabolic pathways.

Table 3: Predicted Microbial Metabolites of this compound

Initial TransformationResulting Metabolite(s)
Nitro Group ReductionN-{5-amino-2-naphthyl}acetamide
Amide Hydrolysis5-nitro-2-naphthylamine and Acetic Acid
Ring Hydroxylation/DioxygenationDihydroxylated naphthalenes, Catechols
Ring CleavageAliphatic acids

A variety of enzymes are anticipated to be involved in the biotransformation of this compound.

Nitroreductases: These flavin-containing enzymes are key to the initial reduction of the nitro group. They are widespread in both aerobic and anaerobic bacteria and fungi. oup.comrsc.org

Dioxygenases and Monooxygenases: These enzymes are crucial for the initial oxidative attack on the aromatic ring. Naphthalene dioxygenase is a well-characterized multi-component enzyme system that initiates the degradation of naphthalene. frontiersin.org Other ring-hydroxylating dioxygenases are also known to act on a variety of aromatic compounds. rsc.org

Dehydrogenases: Following the initial dioxygenation of the naphthalene ring, dehydrogenases are required to convert the resulting cis-dihydrodiol to a catechol. frontiersin.org

Ring-Cleavage Dioxygenases: These enzymes catalyze the cleavage of the catechol ring, which is a critical step in the breakdown of the aromatic structure. frontiersin.org

Acylamidases (Amidases): These enzymes are responsible for the hydrolysis of the amide bond. Bacteria such as Pseudomonas aeruginosa are known to utilize acetamide as a sole carbon and nitrogen source through the action of an acylamidase. microbenotes.comuniverse84a.com

Table 4: Potential Enzymes in the Biotransformation of this compound

Enzyme ClassFunction
NitroreductaseReduction of the nitro group
Dioxygenase (Ring-hydroxylating)Initial oxidation of the naphthalene ring
MonooxygenaseHydroxylation of the naphthalene ring
DehydrogenaseFormation of catechols from dihydrodiols
Dioxygenase (Ring-cleavage)Cleavage of the aromatic ring
AcylamidaseHydrolysis of the acetamide bond

Conclusion and Future Research Directions

Summary of Key Findings and Contributions to the Field

Research into N-acetylated nitronaphthalenes, a class of compounds to which N-{5-nitro-2-naphthyl}acetamide belongs, has primarily focused on their role as intermediates in the synthesis of more complex molecules, particularly dyes and fluorescent probes. The presence of the nitro group and the acetamide (B32628) moiety on the naphthalene (B1677914) scaffold imparts unique electronic and chemical properties. While specific studies on the 5-nitro-2-naphthyl isomer are not extensively documented in publicly available research, the broader class of nitronaphthyl acetamides has been noted for its potential in various chemical applications.

Key contributions from the study of related isomers, such as N-{8-nitro-2-naphthyl}acetamide, suggest that these compounds are valuable precursors in organic synthesis. evitachem.com The nitro group can be readily reduced to an amino group, providing a handle for further functionalization, while the acetamido group influences the electronic properties and solubility of the molecule. This dual functionality makes them versatile building blocks for the synthesis of a range of derivatives with potential applications in materials science and medicinal chemistry.

Identification of Knowledge Gaps and Unexplored Research Avenues

A significant knowledge gap exists in the scientific literature regarding the specific properties and potential applications of This compound . The majority of research has focused on other isomers, leaving the chemical and biological profile of this particular compound largely unexplored. This lack of data presents a clear opportunity for fundamental research.

Unexplored research avenues include:

Detailed Spectroscopic and Structural Characterization: A comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound is needed to fully elucidate its structure and electronic properties. researchgate.net

Biological Activity Screening: The biological activities of this compound remain uninvestigated. Given that other nitroaromatic and acetamide compounds exhibit a range of biological effects, screening this compound for antimicrobial, antifungal, or cytotoxic activity could yield interesting results. researchgate.netmdpi.com

Comparative Isomer Studies: A systematic comparison of the physicochemical and biological properties of different nitronaphthyl acetamide isomers would provide valuable insights into structure-activity relationships.

Future Directions in Synthetic Methodology Development

Future synthetic efforts should focus on developing more efficient and selective methods for the synthesis of this compound and its derivatives. While general methods for the nitration and acetylation of naphthalenes exist, optimizing these reactions for the specific synthesis of the 5-nitro-2-naphthyl isomer could improve yields and reduce the formation of unwanted byproducts. evitachem.com

Potential areas for development include:

Regioselective Nitration: Investigating new nitrating agents and reaction conditions to achieve higher regioselectivity in the nitration of 2-acetamidonaphthalene (B120020) to favor the 5-nitro isomer.

Novel Acetylation Methods: Exploring alternative acetylation methods that are milder and more efficient than traditional approaches.

Post-Synthetic Modification: Developing a suite of chemical transformations to modify the nitro and acetamido groups, thereby creating a library of novel derivatives for further study.

Prospects for Advanced Mechanistic Characterization and Computational Modeling

Advanced mechanistic studies, combining experimental techniques with computational modeling, will be crucial for understanding the reactivity and properties of this compound.

Future prospects in this area include:

Reaction Mechanism Elucidation: Using techniques such as kinetic studies and isotopic labeling to investigate the mechanisms of reactions involving this compound, such as the reduction of the nitro group.

Computational Chemistry: Employing density functional theory (DFT) and other computational methods to model the electronic structure, spectroscopic properties, and reactivity of the molecule. researchgate.netacs.org This can help predict its behavior in different chemical environments and guide the design of new experiments.

Structure-Property Relationship Modeling: Developing quantitative structure-activity relationship (QSAR) models to correlate the structural features of this compound and its derivatives with their observed chemical or biological properties. science.gov

Implications for Environmental Chemistry and Biotransformation Studies

The environmental fate and potential biotransformation of this compound are entirely unknown. Given that nitroaromatic compounds can be environmental contaminants, it is imperative to investigate the potential persistence, bioaccumulation, and toxicity of this compound.

Key research questions to address include:

Biodegradation Pathways: Identifying microorganisms capable of degrading this compound and elucidating the enzymatic pathways involved in its biotransformation.

Metabolite Identification: Characterizing the metabolites formed during the biodegradation or biotransformation of the compound to assess their potential toxicity.

Ecotoxicological Assessment: Evaluating the potential impact of this compound on relevant environmental organisms.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.